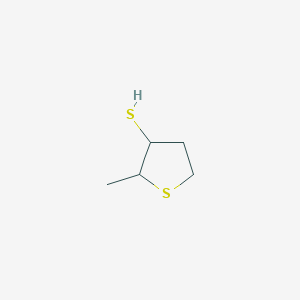![molecular formula C8H5I2N3OS B13079009 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a complex organic compound that features both imidazole and thiazole rings. The presence of iodine atoms in the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.
Métodos De Preparación
The synthesis of 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the thiazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the iodine atoms or reduce other functional groups.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with various molecular targets. The iodine atoms in the imidazole ring can form halogen bonds with other molecules, influencing their reactivity and stability . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Lacks the iodine atoms, resulting in different reactivity and applications.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains two imidazole rings but no thiazole ring, leading to different chemical properties.
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl: Features a biphenyl core with imidazole substituents, offering unique electronic properties.
The uniqueness of this compound lies in its combination of imidazole and thiazole rings with iodine atoms, providing a versatile platform for various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H5I2N3OS |
|---|---|
Peso molecular |
445.02 g/mol |
Nombre IUPAC |
1-[4-(4,5-diiodoimidazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C8H5I2N3OS/c1-4(14)8-12-5(2-15-8)13-3-11-6(9)7(13)10/h2-3H,1H3 |
Clave InChI |
HCWJIMFTLFFGPM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CS1)N2C=NC(=C2I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)













